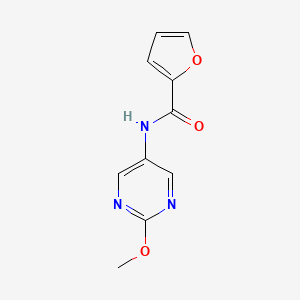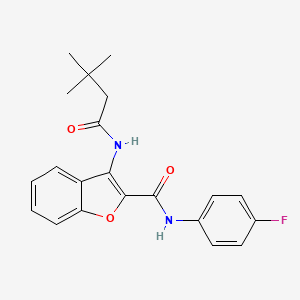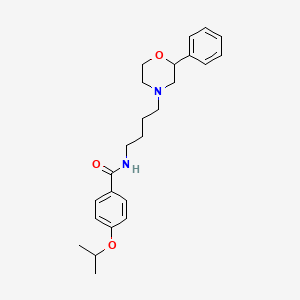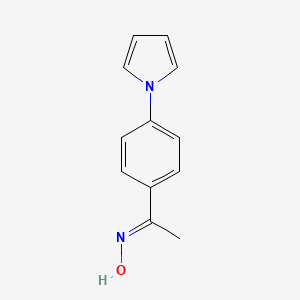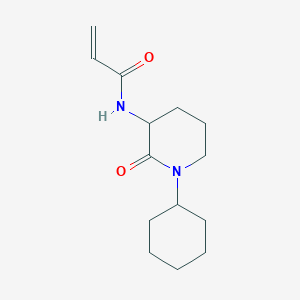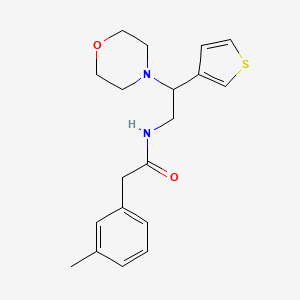
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide, commonly known as MTEMT, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MTEMT is a derivative of the well-known anticancer drug, tamoxifen, and has shown promising results in several studies.
Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Applications
- A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida species, showing broad antifungal activity against various fungi species. Optimization led to derivatives with improved plasmatic stability and in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
- Another research synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides showing antimicrobial activity against selected microbial species, highlighting the pharmacological potential of morpholino derivatives in combating microbial infections (Gul et al., 2017).
Chemoselective Synthesis
- Research on chemoselective acetylation of 2-aminophenol using immobilized lipase to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, indicates the relevance of acetamide derivatives in the synthesis of pharmaceutical compounds (Magadum & Yadav, 2018).
Corrosion Inhibition
- N-[Morpholin-4-yl(phenyl)methyl]acetamide was investigated for its corrosion inhibitory effect on mild steel in hydrochloric acid medium, demonstrating over 90% inhibition efficiency and suggesting the application of morpholino derivatives in corrosion protection (Nasser & Sathiq, 2016).
Anticancer Research
- A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors highlighted the importance of acetamide derivatives in developing potent anticancer agents with improved drug-like properties (Shukla et al., 2012).
Propiedades
IUPAC Name |
2-(3-methylphenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-3-2-4-16(11-15)12-19(22)20-13-18(17-5-10-24-14-17)21-6-8-23-9-7-21/h2-5,10-11,14,18H,6-9,12-13H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXSBCITMQPAHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

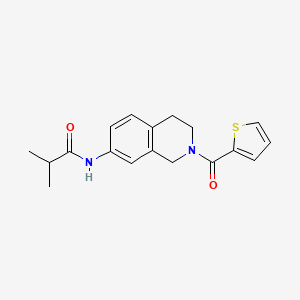
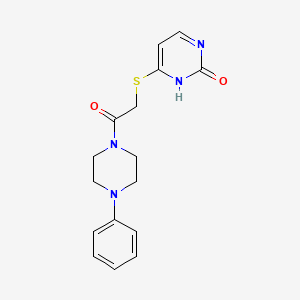

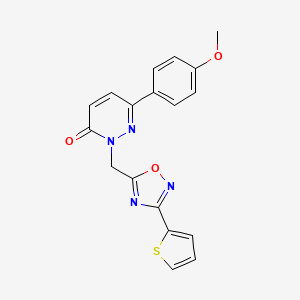
![5-[(Z)-(dimethylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2397155.png)
![N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2397158.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2397160.png)
